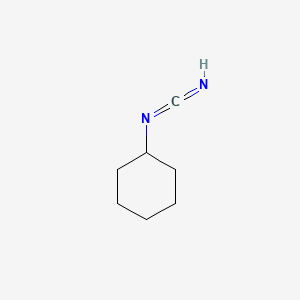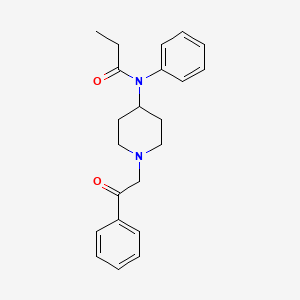
Xylazine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylazine-d6Hydrochloride is a deuterated form of Xylazine Hydrochloride, a compound primarily used in veterinary medicine as a sedative, muscle relaxant, and analgesic. The deuterated version, Xylazine-d6Hydrochloride, is often utilized in scientific research to study the pharmacokinetics and metabolism of Xylazine due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Xylazine-d6Hydrochloride involves the deuteration of Xylazine. The process typically starts with the preparation of Xylazine, which is synthesized through the reaction of 2,6-dimethylaniline with thiourea, followed by cyclization to form the thiazine ring. The deuteration process involves the exchange of hydrogen atoms with deuterium, often using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Xylazine-d6Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically crystallized and purified through recrystallization techniques to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions: Xylazine-d6Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Xylazine-d6Hydrochloride to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of Xylazine-d6Hydrochloride.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Xylazine-d6Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Xylazine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on Xylazine metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mécanisme D'action
Xylazine-d6Hydrochloride exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This leads to the inhibition of presynaptic norepinephrine release, resulting in sedation, muscle relaxation, and analgesia. The compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Medetomidine: Another alpha-2 adrenergic agonist used in veterinary medicine.
Detomidine: Similar in function and used for sedation and analgesia in animals.
Clonidine: An alpha-2 adrenergic agonist used primarily in human medicine for hypertension.
Uniqueness: Xylazine-d6Hydrochloride is unique due to its deuterated nature, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of Xylazine. The stable isotope labeling allows for precise tracking and analysis in various scientific applications.
Propriétés
Formule moléculaire |
C12H17ClN2S |
|---|---|
Poids moléculaire |
262.83 g/mol |
Nom IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3; |
Clé InChI |
QYEFBJRXKKSABU-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2.Cl |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



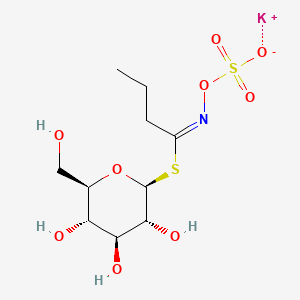
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
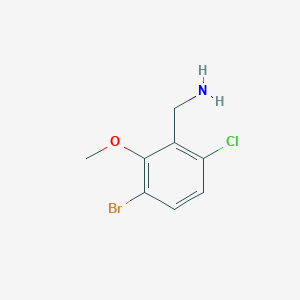
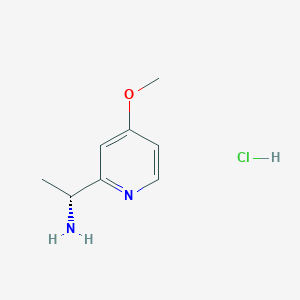

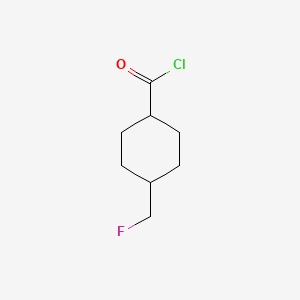
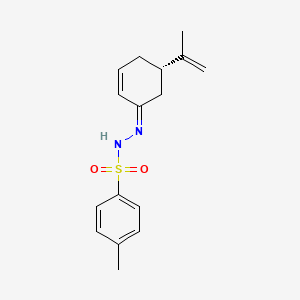

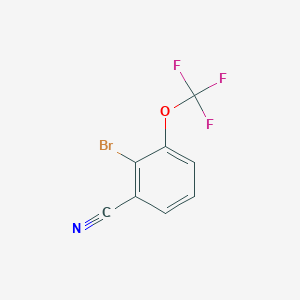
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
